molecular formula C2H3N B078789 Acetonitrile-1-13C,15N CAS No. 14320-89-9

Acetonitrile-1-13C,15N

Cat. No. B078789
CAS RN: 14320-89-9
M. Wt: 43.038 g/mol
InChI Key: WEVYAHXRMPXWCK-SUEIGJEOSA-N
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Description

Synthesis Analysis

The synthesis of isotopically labeled acetonitrile, including Acetonitrile-1-13C,15N, involves specialized reactions to incorporate the desired isotopes into the molecular structure. Anthoni and Nielsen (1984) described the synthesis of acetonitrile isotopomers through reactions involving methyl iodide and potassium cyanide, followed by purification processes to achieve the desired isotopic enrichment (Anthoni & Nielsen, 1984). Morgan and Dorn (1991) also outlined an improved synthesis approach that enhances the yield and purity of isotopically labeled acetonitrile (Morgan & Dorn, 1991).

Molecular Structure Analysis

Infrared spectroscopy and NMR (Nuclear Magnetic Resonance) techniques are crucial for analyzing the molecular structure of Acetonitrile-1-13C,15N. Parellada et al. (1979) conducted an in-depth infrared spectroscopy study, revealing detailed molecular parameters and providing new insights into the molecular structure of acetonitrile-15N (Parellada, Pérez-peña, & Arenas, 1979). Ferris, Lee, and Farrar (1997) explored the NMR spectra of formamide, acetamide, and propiolamide in acetonitrile solutions, offering comparative data that contribute to understanding the structural aspects of Acetonitrile-1-13C,15N (Ferris, Lee, & Farrar, 1997).

Chemical Reactions and Properties

The reactivity and interaction of Acetonitrile-1-13C,15N with various chemical environments have been studied to understand its chemical properties and reactions. For instance, the study by Simperler, Bell, and Anderson (2004) on Brønsted acidic zeolites using acetonitrile as a probe molecule highlights the compound's utility in probing acid strength and accessibility within zeolites (Simperler, Bell, & Anderson, 2004).

Physical Properties Analysis

The physical properties of Acetonitrile-1-13C,15N, such as solvation behavior, have been the focus of several studies. Reimers and Hall (1999) provided a comprehensive analysis of the solvation of acetonitrile, offering insights into its behavior in mixed liquid environments, which is relevant for understanding the physical properties of its isotopically labeled variants (Reimers & Hall, 1999).

Scientific Research Applications

  • Determination of Coupling Constants

    Diehl et al. (1982) determined the anisotropies of the 13C-13C and 13C-15N spin-spin coupling constants of acetonitrile using partially oriented molecules. They found the relative anisotropy, R, of the 13C-13C coupling constant to be 2.0 ± 0.4. However, the anisotropies of the corresponding 13C-15N coupling constants were less reliable due to large errors in the internuclear distances (Diehl, Jokisaari, Amrein, Väänänen, & Pyykkö, 1982).

  • Synthesis of Isotopomers

    Anthoni and Nielsen (1984) described the synthesis of all possible 2H, 13C, and 15N singly and multiply labelled isotopomers of acetonitrile and thioacetamide. They demonstrated a pathway involving the reaction between methyl iodide and potassium cyanide, followed by treatment with diphenylphosphinodithioic acid (Anthoni & Nielsen, 1984).

  • NMR Spectra Analysis

    Ferris, Lee, and Farrar (1997) conducted 1H, 13C, and 15N NMR studies on propiolamide, formamide, and acetamide in 3.0 M acetonitrile solutions. They reported on natural abundance 13C and 15N chemical shift measurements along with spin coupling constants, providing comparative insights into the molecular behavior of these compounds in acetonitrile solutions (Ferris, Lee, & Farrar, 1997).

  • Hyperpolarization Strategies

    Mewis et al. (2014) explored the use of SABRE (signal amplification by reversible exchange) for polarizing 1H and 13C nuclei of ligands like acetonitrile. They demonstrated this through the polarization of acetonitrile using Ir(IMes)(COD)Cl as the catalyst precursor, highlighting the route to hyperpolarization transfer via the J-coupling network (Mewis, Green, Cockett, Cowley, Duckett, Green, John, Rayner, & Williamson, 2014).

  • Spin-Lattice Relaxation Studies

    Leipert, Noggle, and Gillen (1974) measured natural abundance 13C spin-lattice relaxation times and nuclear Overhauser effects in acetonitrile. They compared their results to other published data and relaxation theories, finding that dipole-dipole and spin-rotation relaxation are significant mechanisms in these contexts (Leipert, Noggle, & Gillen, 1974).

Safety And Hazards

Acetonitrile-1-13C,15N is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4). It can also cause serious eye irritation (Category 2A) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480077
Record name Methyl cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile-1-13C,15N

CAS RN

14320-89-9
Record name Methyl cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14320-89-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Jackowski, M Wilczek - Journal of molecular structure, 2003 - Elsevier
New measurements of NMR spectral parameters have been performed for acetonitrile- 13 C 2 in the gas phase. The solute compound was observed at low constant pressure (approx. …
Number of citations: 13 www.sciencedirect.com

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